molecular formula C27H27NO3 B11453445 N-[(4E)-8-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-4-methylaniline

N-[(4E)-8-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-4-methylaniline

Cat. No.: B11453445
M. Wt: 413.5 g/mol
InChI Key: IQGVHHSEELSLEN-UHFFFAOYSA-N
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Description

N-[(4E)-8-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-4-methylaniline is a complex organic compound with a unique structure that includes a furan ring fused with a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4E)-8-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-4-methylaniline typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzaldehyde with 4-methoxyaniline under acidic conditions to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions to form the desired furan-cycloheptane structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4E)-8-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4E)-8-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-4-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4E)-8-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-4-methylaniline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. Molecular docking studies have shown that this compound can bind to targets such as EGFR and VEGFR-2, which are implicated in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4E)-8-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-4-methylaniline is unique due to its specific structural features, such as the fused furan-cycloheptane ring system and the presence of both ethoxy and methoxy substituents. These features contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C27H27NO3

Molecular Weight

413.5 g/mol

IUPAC Name

4-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-N-(4-methylphenyl)cyclohepta[c]furan-8-imine

InChI

InChI=1S/C27H27NO3/c1-6-30-25-16-21(20-9-13-23(29-5)14-10-20)15-24(26-18(3)31-19(4)27(25)26)28-22-11-7-17(2)8-12-22/h7-16H,6H2,1-5H3

InChI Key

IQGVHHSEELSLEN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=NC2=CC=C(C=C2)C)C3=C(OC(=C13)C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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